1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Overview
Description
1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H21BrN2O2 and a molecular weight of 365.2648 g/mol[_{{{CITATION{{{_1{1823865-13-9 | 1-Pyrrolidinecarboxylic acid, 3-(4-bromophenyl ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolidinecarboxylic acid with 4-bromobenzaldehyde followed by cyanomethylation and esterification[_{{{CITATION{{{_1{1823865-13-9 | 1-Pyrrolidinecarboxylic acid, 3-(4-bromophenyl .... The reaction conditions typically involve the use of reagents such as cyanide, esterification agents, and catalysts under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated control systems, and purification techniques such as crystallization and distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds.
Medicine: The compound may be explored for its therapeutic properties in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, such as its interaction with enzymes, receptors, or other biological molecules. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid, 3-[(3-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Other pyrrolidine derivatives with different substituents
Uniqueness: 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of the bromophenyl group and the cyanomethyl moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)-cyanomethyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-9-8-13(11-20)15(10-19)12-4-6-14(18)7-5-12/h4-7,13,15H,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUYJZWHKVFOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C#N)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126691 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823865-13-9 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823865-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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